molecular formula C24H26N2O4S2 B2379625 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946347-39-3

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2379625
CAS No.: 946347-39-3
M. Wt: 470.6
InChI Key: ORXRSXSTKKUONB-UHFFFAOYSA-N
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Description

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound known for its versatile chemical and biological properties. This compound features a biphenyl moiety linked to a quinoline derivative, rendering it a subject of interest in various research fields including medicinal chemistry, pharmacology, and materials science.

Synthetic Routes and Reaction Conditions:

  • The synthesis of this compound typically involves the reaction of a biphenyl sulfonamide with a quinoline derivative.

  • The preparation method often includes steps such as sulfonylation, reduction, and condensation reactions under controlled temperature and pH conditions to ensure the stability of the intermediates.

  • Solvent choices like dichloromethane or acetonitrile and catalysts such as trifluoroacetic acid might be utilized to enhance reaction efficiency and yield.

Industrial Production Methods:

  • For industrial-scale production, the synthesis process is optimized for large batches, focusing on cost-effectiveness, yield, and purity.

  • Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are employed to produce high-purity this compound in significant quantities.

Types of Reactions it Undergoes:

  • This compound undergoes various chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation might involve reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction reactions could employ hydrides such as sodium borohydride or lithium aluminum hydride.

  • Substitution reactions may use reagents such as halogenating agents or nucleophiles under appropriate conditions like elevated temperatures or specific catalysts.

Major Products Formed:

  • The major products depend on the nature of the reaction but typically involve functionalized derivatives of the original compound. For example, oxidation might yield sulfone or sulfoxide derivatives, whereas substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Investigating its interactions with biological macromolecules.

  • Medicine: Potential therapeutic effects, particularly in targeting specific cellular pathways.

  • Industry: Use as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through:

  • Molecular Targets: Binding to specific proteins or enzymes, thereby modulating their activity.

  • Pathways Involved: Interacting with signal transduction pathways, potentially altering cellular responses like proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

  • N-(quinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide

  • N-(propylsulfonyl)-[1,1'-biphenyl]-4-sulfonamide

  • N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide

This article aims to provide a comprehensive overview of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide, detailing its synthesis, reactions, and applications

Properties

IUPAC Name

4-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-2-17-31(27,28)26-16-6-9-21-18-22(12-15-24(21)26)25-32(29,30)23-13-10-20(11-14-23)19-7-4-3-5-8-19/h3-5,7-8,10-15,18,25H,2,6,9,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXRSXSTKKUONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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